FT-1101: A Preclinical In-Depth Guide to a Pan-BET Bromodomain Inhibitor for Acute Myeloid Leukemia (AML)
FT-1101: A Preclinical In-Depth Guide to a Pan-BET Bromodomain Inhibitor for Acute Myeloid Leukemia (AML)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
FT-1101 is a structurally novel, potent, orally bioavailable pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4). In preclinical studies, FT-1101 has demonstrated significant anti-tumor activity in various models of hematologic malignancies, including Acute Myeloid Leukemia (AML). By competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, FT-1101 displaces these epigenetic readers from chromatin, leading to the downregulation of key oncogenic transcriptional programs, most notably involving the MYC oncogene. This guide provides a comprehensive overview of the preclinical mechanism of action, quantitative anti-tumor activity, and potential therapeutic rationale for FT-1101 in AML. While a Phase 1 clinical trial (NCT02543879) in relapsed/refractory hematologic malignancies has been completed, detailed results have not been made publicly available in peer-reviewed literature and are therefore not included in this report.
Core Mechanism of Action: Pan-BET Inhibition
The BET family of proteins are crucial epigenetic regulators that recognize acetylated lysine residues on histone tails and other proteins. This interaction tethers them to chromatin, where they act as scaffolding proteins to recruit the transcriptional machinery necessary for gene expression. In many cancers, including AML, BET proteins, particularly BRD4, are known to associate with super-enhancers, which are large clusters of enhancer elements that drive high-level expression of key oncogenes, such as MYC.
FT-1101 functions as a competitive inhibitor at the acetyl-lysine binding pocket of the bromodomains of all four BET family members. This reversible binding prevents the BET proteins from docking onto chromatin, leading to their displacement. The subsequent dissociation of the transcriptional apparatus from key gene regulatory regions results in a potent and selective downregulation of target oncogenes. A primary and well-established downstream effect of BET inhibition in AML is the suppression of MYC transcription, which in turn leads to cell cycle arrest, senescence, and apoptosis in susceptible cancer cells.
Preclinical Data
The preclinical activity of FT-1101 has been evaluated through biochemical assays, in vitro cell-based proliferation assays, and in vivo xenograft models of AML.
Biochemical and In Vitro Activity
FT-1101 demonstrates potent and equipotent binding to the bromodomains of all four BET family members. This translates into potent anti-proliferative activity across a wide array of hematologic malignancy cell lines.
| Parameter | Target | Value | Assay Type |
| Binding Affinity (Kd) | BRD2, BRD3, BRD4, BRDT (BD1 & BD2) | ≤ 20 nM | Biochemical Binding Assay |
| Anti-proliferative Activity (IC50) | Panel of 123 Hematologic Malignancy Cell Lines | < 500 nM in 66 cell lines | Cell Proliferation Assay |
Table 1: Summary of FT-1101 In Vitro Potency.
In Vivo Efficacy in AML Xenograft Models
The anti-tumor efficacy of orally administered FT-1101 was assessed in mouse xenograft models using human AML cell lines.
| Model | Dosing Schedule | Outcome | Biomarker Modulation |
| MV-4-11 Xenograft | Once daily to once weekly (at MTD) | Significant tumor growth inhibition, including tumor regressions. Superior efficacy compared to (+)-JQ1 class inhibitors. | >75% decrease in tumor MYC gene expression, sustained for at least 12 hours. |
| THP-1 Xenograft | Not specified | Significant tumor growth inhibition observed. | Not specified |
Table 2: Summary of FT-1101 In Vivo Efficacy in AML Models.
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of FT-1101 have not been publicly released. However, the following represents standardized methodologies for the key experiments cited.
General Workflow for Preclinical Evaluation
The diagram below outlines a typical workflow for the preclinical assessment of a novel BET inhibitor like FT-1101.
Cell Proliferation Assay (Example)
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Cell Plating: Seed AML cells (e.g., MV-4-11) in 96-well plates at an appropriate density.
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Compound Treatment: Treat cells with a serial dilution of FT-1101 or vehicle control (e.g., DMSO).
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Incubation: Incubate plates for a specified period (e.g., 72 hours) under standard cell culture conditions.
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Viability Assessment: Measure cell viability using a luminescent-based assay (e.g., CellTiter-Glo®), which quantifies ATP levels.
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Data Analysis: Normalize luminescence signals to the vehicle control and plot a dose-response curve to calculate the IC50 value using non-linear regression.
In Vivo Xenograft Study (Example)
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Cell Implantation: Subcutaneously implant human AML cells (e.g., 5 x 106 MV-4-11 cells) into the flank of immunocompromised mice.
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Tumor Growth: Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm3).
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Randomization and Dosing: Randomize mice into treatment and vehicle control groups. Administer FT-1101 orally according to the desired schedule and dose.
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Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
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Endpoint: At the end of the study, or when tumors reach a predetermined size, euthanize the mice. Tumors can be excised for pharmacodynamic analysis (e.g., qRT-PCR for MYC expression).
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Data Analysis: Plot mean tumor volume over time for each group to assess tumor growth inhibition.
Clinical Development Status
A Phase 1/1b, open-label, dose-escalation and expansion study of FT-1101 (NCT02543879) was initiated to evaluate its safety, pharmacokinetics, and pharmacodynamics in patients with relapsed or refractory AML, myelodysplastic syndrome (MDS), and non-Hodgkin Lymphoma (NHL). The trial assessed FT-1101 as a single agent and in combination with azacitidine. While the study has been completed, the full results have not been published in the peer-reviewed literature as of the date of this document.
Conclusion
FT-1101 is a potent pan-BET inhibitor with a well-defined mechanism of action centered on the epigenetic downregulation of key oncogenes such as MYC. Robust preclinical data demonstrate its anti-proliferative activity in AML cell lines and significant tumor growth inhibition in in vivo models. These findings provided a strong rationale for its clinical investigation in patients with AML and other hematologic malignancies. The public availability of the Phase 1 clinical trial results is anticipated to further clarify the therapeutic potential of FT-1101 in this patient population.
